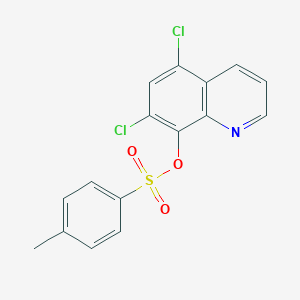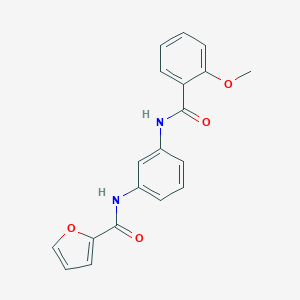
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. Quinoclamine belongs to the family of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of bacterial cell membranes. Quinoclamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Quinoclamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and neurodegenerative disorders. Quinoclamine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have antioxidant activity, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoclamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a broad range of biological activities. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate. One area of interest is the development of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate-based drugs for the treatment of bacterial infections and cancer. Another area of interest is the study of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate's effects on the immune system, as it has been shown to have anti-inflammatory activity. Additionally, further research is needed to understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate and its potential toxicity and side effects.
Méthodes De Synthèse
Quinoclamine can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonic acid in the presence of thionyl chloride. The purity of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Quinoclamine has been studied extensively for its potential applications in the fields of medicine and biology. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Quinoclamine has also been shown to have antitumor activity against human lung cancer cells and breast cancer cells. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C16H11Cl2NO3S |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Clé InChI |
GODGVOOEVLTDJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



